molecular formula C5H11NO2 B3272775 1,3-Dioxan-2-ylmethanamine CAS No. 57366-83-3

1,3-Dioxan-2-ylmethanamine

Cat. No. B3272775
CAS RN: 57366-83-3
M. Wt: 117.15 g/mol
InChI Key: TYGPYXDUZUIJKY-UHFFFAOYSA-N
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Description

1,3-Dioxan-2-ylmethanamine is a chemical compound that is related to the 1,3-dioxane family . It is also known as (2-methyl-1,3-dioxan-2-yl)methanamine . The compound has a molecular weight of 131.17 .


Synthesis Analysis

The synthesis of this compound-related compounds has been reported in several studies. For instance, a Co(III)-catalyzed stereospecific synthesis of (E)-homoallylic alcohols with 4-vinyl-1,3-dioxan-2-ones has been developed . This protocol features mild reaction conditions, high efficiency, good yields, excellent stereoselectivity, and a broad tolerance towards a variety of functional groups .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, there are references to reactions involving related compounds. For example, a Co(III)-catalyzed stereoselective C–H homoallylation reaction of indole derivatives with 4-vinyl-1,3-dioxan-2-ones has been developed .

Scientific Research Applications

1,3-Dioxan-2-ylmethanamine-ylmethanamine has been used in a variety of scientific research applications. It has been used to synthesize a range of compounds, including aminothiazoles, aminoimidazoles, and aminopyridines. It has also been used to synthesize a range of heterocyclic compounds, including 1,4-dihydropyridines, 1,4-dihydropyridazinones, and 1,4-dihydropyrimidines. Additionally, it has been used in the synthesis of a range of polycyclic compounds, including polyhydroquinolines and polyhydroquinazolines.

Mechanism of Action

The mechanism of action of 1,3-Dioxan-2-ylmethanamine-ylmethanamine is not fully understood. However, it is believed to be involved in the formation of a range of heterocyclic compounds via a range of reactions, including the Knoevenagel condensation, the Mitsunobu reaction, and the Ugi reaction. Additionally, it is believed to be involved in the formation of aminothiazoles, aminoimidazoles, and aminopyridines via the reaction of an aldehyde or ketone with a primary amine in the presence of a base and a catalyst.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-ylmethanamine have not been studied extensively. However, it is believed to be involved in the formation of a range of heterocyclic compounds, which may have a range of biochemical and physiological effects. Additionally, it is believed to be involved in the formation of aminothiazoles, aminoimidazoles, and aminopyridines, which may also have a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

The use of 1,3-Dioxan-2-ylmethanamine-ylmethanamine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is a relatively inexpensive and readily available compound. Additionally, it is a colorless, volatile liquid which is soluble in most organic solvents, including water. This makes it easy to use in a range of laboratory experiments. However, it is also highly flammable and can be hazardous if not handled properly. Additionally, it has a relatively low boiling point, meaning that it can easily evaporate during experiments.

Future Directions

There are a number of potential future directions for research into 1,3-Dioxan-2-ylmethanamine-ylmethanamine. One potential direction is to explore the biochemical and physiological effects of the compound, as well as its potential applications in the fields of synthetic organic chemistry and medicinal chemistry. Additionally, further research could be done into the synthesis of a range of compounds, including aminothiazoles, aminoimidazoles, and aminopyridines, using the compound. Additionally, further research could be done into the use of the compound in the synthesis of a range of heterocyclic compounds, including 1,4-dihydropyridines, 1,4-dihydropyridazinones, and 1,4-dihydropyrimidines. Finally, further research could be done into the use of the compound

properties

IUPAC Name

1,3-dioxan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-4-5-7-2-1-3-8-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPYXDUZUIJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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